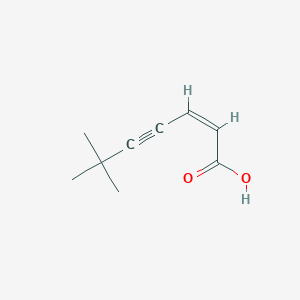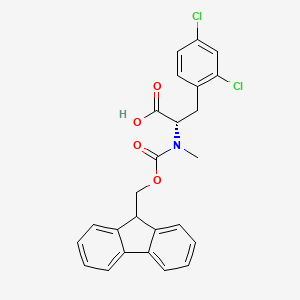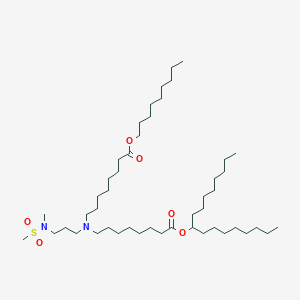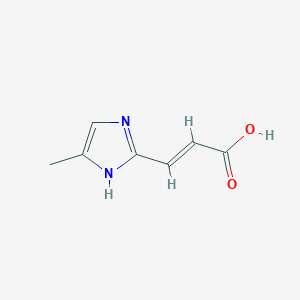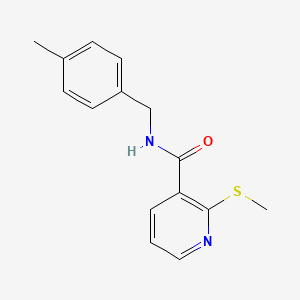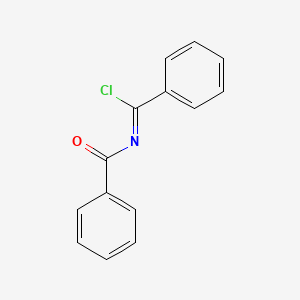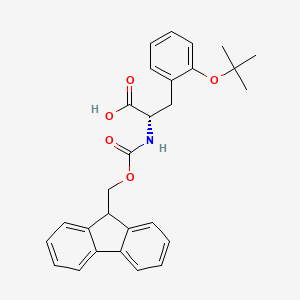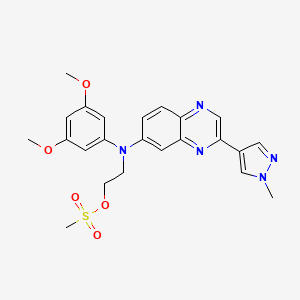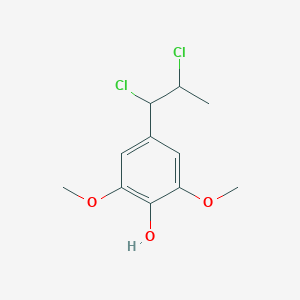
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dichloropropyl group attached to the phenol ring, along with two methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with 1,2-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dichloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Propyl derivatives of the original compound.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dichloropropyl group can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloropropane: A related compound with similar chemical properties but lacking the phenol and methoxy groups.
2,6-Dimethoxyphenol: Shares the phenol and methoxy groups but lacks the dichloropropyl group.
4-Chlorophenol: Contains a phenol group with a single chlorine atom, differing in the substitution pattern.
Uniqueness
4-(1,2-Dichloropropyl)-2,6-dimethoxyphenol is unique due to the combination of the dichloropropyl group and the methoxy-substituted phenol ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14Cl2O3 |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
4-(1,2-dichloropropyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C11H14Cl2O3/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,10,14H,1-3H3 |
InChI Key |
PLYSCRTVQCGZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C(=C1)OC)O)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


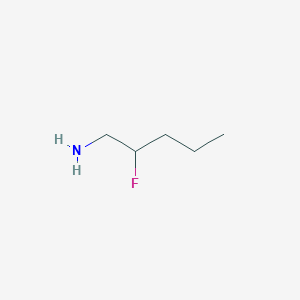
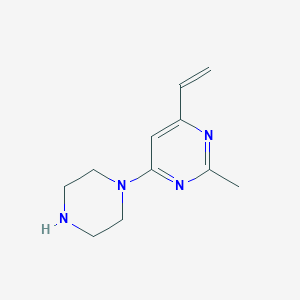
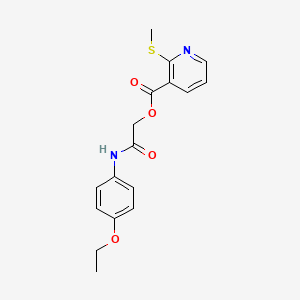
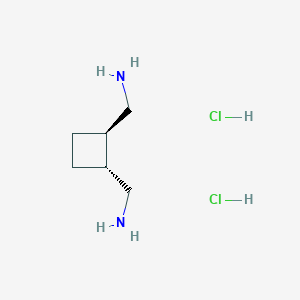
![Lithium benzo[d]thiazol-2-yltriisopropoxyborate](/img/structure/B13352688.png)
